6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a halogenated, N1-alkylated pyrazolo[3,4-d]pyrimidine building block (C8H9ClN4, MW 196.64). The scaffold features a single chlorine atom at the 6-position and an isopropyl group at N1, yielding a computed XLogP3 of 1.8 and a topological polar surface area of 43.6 Ų.

Molecular Formula C8H9ClN4
Molecular Weight 196.64
CAS No. 1443289-75-5
Cat. No. B3004150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
CAS1443289-75-5
Molecular FormulaC8H9ClN4
Molecular Weight196.64
Structural Identifiers
SMILESCC(C)N1C2=NC(=NC=C2C=N1)Cl
InChIInChI=1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3
InChIKeyFHLSHPPSYMWMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443289-75-5): Core Scaffold Identity and Procurement Baseline


6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a halogenated, N1-alkylated pyrazolo[3,4-d]pyrimidine building block (C8H9ClN4, MW 196.64) [1]. The scaffold features a single chlorine atom at the 6-position and an isopropyl group at N1, yielding a computed XLogP3 of 1.8 and a topological polar surface area of 43.6 Ų [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting Janus kinase 3 (JAK3) and other kinase families, as well as a precursor for pleuromutilin-derived antibacterial agents [2][3]. The compound is commercially available from multiple suppliers at purities of 95–98% .

Why 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Analogs in Synthetic Programs


The pyrazolo[3,4-d]pyrimidine scaffold presents two critical diversification points—the chlorine position (C-4 vs. C-6) and the N1 substituent—that together govern nucleophilic aromatic substitution (SNAr) reactivity, cross-coupling compatibility, and the steric/electronic profile of downstream derivatives [1]. The 4-chloro regioisomer (CAS 21254-15-9) and the 4,6-dichloro analog (CAS 21254-22-8) exhibit fundamentally different selectivity in sequential functionalization, while the N1-unsubstituted variant (CAS 23002-51-9) lacks the lipophilicity and steric bulk required for certain kinase binding pockets [2]. The 6-chloro-1-isopropyl substitution pattern is specifically claimed as an intermediate in JAK3 inhibitor patent families and has been employed in the construction of pleuromutilin derivatives with defined antibacterial structure-activity relationships [3][4].

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Identity: 6-Chloro vs. 4-Chloro Substitution Governs SNAr Reactivity and Derivatization Selectivity

The 6-chloro substituent is situated adjacent to the N7 pyrimidine nitrogen, making it more electrophilic than the 4-chloro isomer toward nucleophilic displacement. In the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors, the 4-amino group is introduced via SNAr at C-4 while the 6-chloro is retained for subsequent functionalization; the 4-chloro regioisomer (CAS 21254-15-9) would place chlorine at the position intended for amine installation, precluding this synthetic route [1]. Furthermore, the 4,6-dichloro analog (CAS 21254-22-8) requires additional chemoselectivity control to avoid bis-substitution, adding at least one synthetic step [2].

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Synthetic Accessibility: Higher Isolated Yield Relative to Cyclopropylmethyl Analog Under Identical Conditions

In the patent CN113429411A, which describes a unified synthetic route for 1-alkyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidines, the target compound (1-isopropyl derivative, compound 3c) was obtained in 75.5% isolated yield after column chromatography. Under the identical reaction conditions—methanol solvent, triethylamine as acid scavenger, cyclization at −10 to 0 °C for 2 hours—the 1-cyclopropylmethyl analog (compound 3b) was isolated in 72.6% yield [1]. The 1-cyclopropyl analog (compound 3d) gave a still lower yield, though the exact value was not reported in the same comparative table [1]. This demonstrates that the isopropyl N1-substituent provides a measurable yield advantage in this industrially relevant synthetic protocol.

Process Chemistry JAK3 Inhibitor Intermediate Patent Synthesis

Commercial Purity Specification: 98% Purity Available Enabling Direct Use in GLP/GMP-Adjacent Campaigns

The target compound is commercially sourced at 98% purity (Leyan, Product No. 1517369) and at 95% minimum purity from AKSci and CymitQuimica/Fluorochem . In contrast, the 4-chloro regioisomer (CAS 21254-15-9) is typically listed at 95% purity maximum, and the 4,6-dichloro analog is available at 95% . The 98% purity tier reduces the burden of pre-use purification (e.g., recrystallization or preparative HPLC) and is compatible with ISO-certified quality systems (MolCore) . No MDL number is currently assigned, but full analytical characterization (¹H NMR, LCMS) is provided by multiple vendors .

Quality Control Preclinical Supply ISO-Certified Manufacturing

Documented Utility as JAK3 Inhibitor Intermediate: Patent-Backed Synthetic Role Distinguishes from Generic Pyrazolopyrimidine Building Blocks

Patent CN113429411A explicitly claims 1-isopropyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine as an intermediate for JAK3 inhibitor medicines [1]. The patent establishes a scalable, high-yielding route (75.5% for the target compound) and teaches that the 6-chloro-1-alkyl substitution pattern is critical for downstream elaboration into pharmacologically active JAK3 inhibitors. In contrast, the 4-chloro regioisomer and the N1-unsubstituted analog are not claimed in this JAK3 inhibitor intermediate patent family [1]. This documented role as a JAK3 program intermediate provides procurement justification that is absent for closely related but unclaimed analogs.

JAK3 Inhibition Autoimmune Disease Patent-Protected Intermediate

Scaffold Validation in Antibacterial Drug Discovery: Pleuromutilin Derivatives Bearing the 6-Chloro-1-R-pyrazolo[3,4-d]pyrimidine Motif Achieve Sub-μg/mL MIC Against MRSA

In a 2023 study, pleuromutilin derivatives incorporating the 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain were evaluated against methicillin-resistant Staphylococcus aureus (MRSA ATCC 43300). Compounds 12c, 19c, and 22c exhibited MIC values of 0.25 μg/mL, demonstrating two-fold greater potency than the clinical pleuromutilin antibiotic tiamulin (MIC = 0.5 μg/mL) [1]. Compound 22c additionally showed faster bactericidal kinetics than tiamulin in time-kill assays, a longer post-antibiotic effect (PAE), and superior in vivo efficacy in a neutropenic murine thigh infection model [1]. While the target compound itself is the synthetic precursor rather than the final bioactive molecule, these data validate the 6-chloro-1-isopropyl-pyrazolo[3,4-d]pyrimidine scaffold as a productive starting point for generating potent anti-MRSA agents.

Antibacterial MRSA Pleuromutilin 50S Ribosome Inhibitor

Optimal Procurement and Deployment Scenarios for 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine


JAK3-Focused Kinase Inhibitor Library Synthesis

The compound serves as the direct synthetic entry point for 1-isopropyl-6-substituted-pyrazolo[3,4-d]pyrimidine JAK3 inhibitor libraries. As demonstrated in patent CN113429411A, the 6-chloro group can be displaced or serve as a handle for cross-coupling reactions, while the N1-isopropyl group provides optimal lipophilicity (XLogP3 = 1.8) for blood-brain barrier penetration considerations [1][2]. The 75.5% single-step yield and 98% commercial purity make this compound suitable for parallel library synthesis at the 100–500 mg scale without pre-purification [1].

Anti-MRSA Pleuromutilin Derivative Development

When converted to the 4-amino derivative via SNAr with ammonia or protected amines, this scaffold yields the key intermediate for pleuromutilin conjugates that have demonstrated MIC values of 0.25 μg/mL against MRSA—surpassing tiamulin (0.5 μg/mL) [3]. The C-6 chlorine retention during C-4 amination is critical for subsequent linker attachment and final antibacterial potency [3].

RET Kinase Inhibitor Lead Optimization

The 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, accessible from this compound via regioselective C-4 amination followed by C-3 functionalization, has produced potent RET kinase inhibitors with biochemical and cellular activity [4]. The N1-isopropyl group contributes to the necessary steric environment for RET gatekeeper mutant selectivity [4].

Comparative Reactivity Assessment for Chemoselective Scaffold Diversification

For process chemistry groups evaluating pyrazolo[3,4-d]pyrimidine building blocks, this compound provides a unique single-chlorine, N1-alkylated scaffold that avoids the chemoselectivity challenges of the 4,6-dichloro analog (bis-substitution risk) while retaining the synthetic versatility of the 6-chloro position for late-stage functionalization [5]. The isopropyl group imparts greater steric bulk and lipophilicity than the N1-methyl analog, which can be advantageous for modulating logD in lead optimization [2].

Quote Request

Request a Quote for 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.